4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a bromine atom and two pyridine rings within its structure. This compound is significant in medicinal chemistry and organic synthesis, serving as an intermediate for various complex heterocycles. Its unique structure allows for diverse chemical reactivity, making it valuable in scientific research.
The compound can be sourced from chemical suppliers, including BenchChem, which lists it as a product for purchase. Its synthesis is often documented in scientific literature focusing on organic chemistry and medicinal applications.
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one falls under the category of pyridazinones, a sub-group of heterocyclic compounds. These compounds are characterized by their nitrogen-containing ring structures and are known for their biological activities, including anti-inflammatory and neuroprotective properties.
The synthesis of 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves several key steps:
The reactions are typically performed in polar aprotic solvents at elevated temperatures to enhance yields. The use of silica gel chromatography is common for purification following synthesis.
The molecular formula of 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is CHBrNO. Its structure consists of:
The compound's molecular weight is approximately 277.12 g/mol. Its structural features contribute to its reactivity and potential biological activity.
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can participate in various chemical reactions:
Reagents commonly used include sodium azide for substitution reactions and palladium catalysts for coupling reactions. The choice of solvent and temperature conditions significantly influences the reaction outcomes.
The mechanism of action for 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is context-dependent, particularly in medicinal chemistry applications. It may interact with various biological targets such as enzymes or receptors, potentially influencing pathways involved in inflammation or neurological disorders. Detailed biochemical studies are necessary to elucidate specific interactions.
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is typically a solid at room temperature with variable melting points depending on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses include thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) to assess stability under heat .
4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has several applications:
Bromination at C-4 of the pyridazinone ring exploits the electron-deficient nature of the heterocycle. Direct electrophilic bromination typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like chloroform or acetonitrile. The C-4 position is preferentially halogenated due to its heightened electrophilicity compared to C-5/C-6, driven by the electron-withdrawing lactam carbonyl and adjacent annular nitrogen atoms. Selectivity is further controlled by temperature (0–25°C) and stoichiometry; excess brominating agent leads to polybromination. For 2-protected pyridazinones, C-4 monobromination exceeds 85% yield under optimized conditions [9]. Alternative methods include halogen exchange using phosphorus oxybromide (POBr₃), suitable for converting 4-hydroxypyridazinones to 4-bromo derivatives.
Table 1: Bromination Reagents and Outcomes
Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Unsubstituted pyridazinone | Br₂ | CHCl₃ | 25 | 60 | C-4/C-5 mixture |
2-Benzylpyridazinone | NBS (1.1 eq) | CH₃CN | 0 | 88 | >95% C-4 monobromination |
4-Hydroxypyridazinone | POBr₃ | Toluene | 110 | 75 | C-4 bromination |
Introduction of the pyridin-3-ylmethyl group at N-2 relies on SN₂ reactions between pyridazinone anions and 3-(bromomethyl)pyridine. Deprotonation of the pyridazinone NH (pKa ~10) requires strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds at 0–25°C to minimize O-alkylation or pyridine quaternization. Steric hindrance from C-4/C-6 substituents (e.g., bromine) marginally reduces alkylation efficiency (yields: 70–85%) but enhances regioselectivity. Microwave assistance (100°C, 30 min) improves kinetics for sterically congested systems. Post-alkylation, chromatographic purification removes bis-alkylated impurities [8] [9].
The pyridazinone core is constructed via [4+2] cyclocondensation of 1,4-dicarbonyl precursors with hydrazines. For 4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, two routes dominate:
Multistep synthesis necessitates orthogonal protection of the pyridin-3-ylmethyl group and pyridazinone carbonyl. Key strategies include:
Table 2: Protecting Group Efficacy
Functional Group | Protecting Group | Reagent | Deprotection | Yield Retention (%) |
---|---|---|---|---|
Pyridine N | Boc | Boc₂O, Et₃N | TFA/DCM (1:1) | >90 |
Lactam O | TBS | TBSCl, imidazole | TBAF, THF | 85 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1